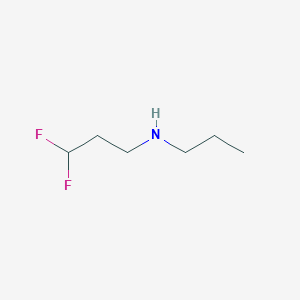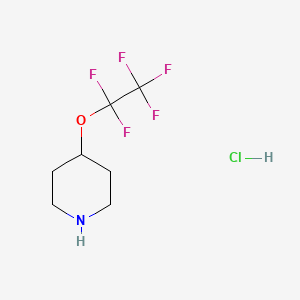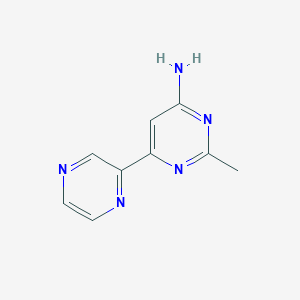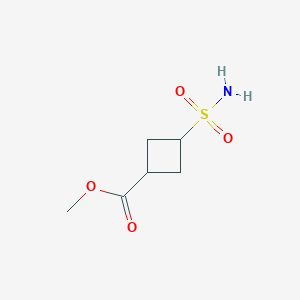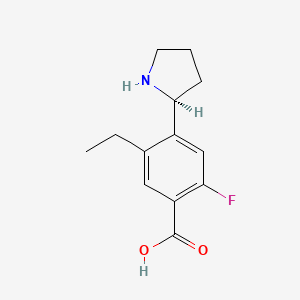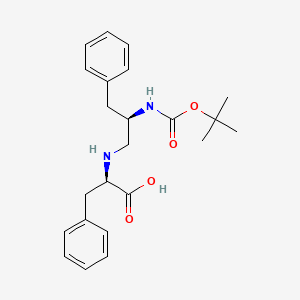
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is a compound that features a thietane ring, a cyclopropyl group, and an ethan-1-ol moiety. Thietanes are four-membered sulfur-containing heterocycles, which are known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . The reaction conditions typically involve the use of solvents like acetonitrile, benzene, or isopropanol, and UV irradiation at 350 nm .
Industrial Production Methods
Industrial production of thietane-containing compounds often employs large-scale nucleophilic thioetherification reactions. These reactions involve the use of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane-containing molecules, such as thietanose nucleosides and spirothietanes . These compounds share the four-membered thietane ring but differ in their substituents and overall structure.
Uniqueness
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is unique due to the presence of both a thietane ring and a cyclopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2-[1-[(thietan-3-ylamino)methyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C9H17NOS/c11-4-3-9(1-2-9)7-10-8-5-12-6-8/h8,10-11H,1-7H2 |
InChI Key |
ITIYABFPSOEJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


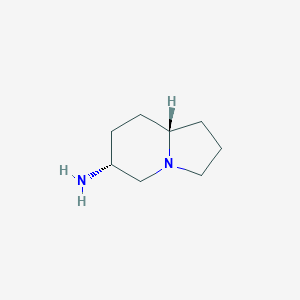

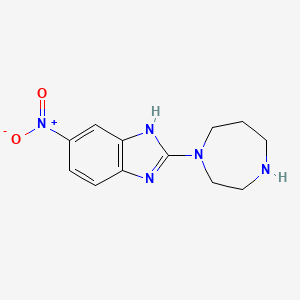
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)

